![molecular formula C39H62O12 B600658 Polyphyllin C CAS No. 76296-71-4](/img/structure/B600658.png)
Polyphyllin C
Übersicht
Beschreibung
Polyphyllin C is a naturally occurring compound with formidable anti-cancer attributes, making it a valuable tool in studying various malignancies such as lung, breast, and liver cancer . It exerts its profound impacts by impeding the unhindered proliferation of cancer cells while simultaneously initiating programmed cell death .
Synthesis Analysis
The synthesis of Polyphyllin C is a complex process that involves various genes and pathways. A study revealed 137 candidate genes involved in the upstream pathway of polyphyllin backbone biosynthesis . The gene co-expression network analysis revealed 74 transcription factor genes and one transporter gene associated with polyphyllin biosynthesis and allocation .Chemical Reactions Analysis
The chemical reactions involved in the biosynthesis of Polyphyllin C are complex and involve various genes and pathways. The RNA-seq analysis showed that endophytic inoculation did not promote polyphyllin accumulation by enhancing the upstream terpene biosynthesis pathway, but probably by up-regulating the downstream CYP450 and UGT genes associated with polyphyllin biosynthesis .Physical And Chemical Properties Analysis
Polyphyllin C is a white crystalline powder, easily soluble in methanol and water . Its molecular weight is 722.90 .Wissenschaftliche Forschungsanwendungen
Hepatocellular Carcinoma (HCC) Therapy : Polyphyllin I, a derivative of Polyphyllin C, has demonstrated efficacy in inducing apoptosis in HCC cells through the caspase-dependent pathway. It activates autophagy via the PI3K/AKT/mTOR pathway, and combining it with chloroquine enhances its antiproliferative effects (Shi et al., 2015).
Chronic Myelogenous Leukemia Treatment : Polyphyllin D shows potential as a therapeutic agent for treating chronic myelogenous leukemia by inducing apoptosis and differentiation in K562 human leukemia cells (Yang, Cai & Meng, 2016).
Lung Cancer Therapy : In non-small cell lung cancer (NSCLC) cells, Polyphyllin D induces cytotoxic effects through ER stress and mitochondrial-mediated apoptotic pathways (Siu et al., 2008).
Pancreatic Cancer Treatment : Polyphyllin D has been found to inhibit the proliferation of pancreatic cancer Panc-1 cells and induce apoptosis through the mitochondrial pathway (Xiao, 2020).
Ovarian Cancer Treatment : Polyphyllin I exhibits inhibitory effects on ovarian cancer cells, promoting apoptosis and inhibiting cell migration. It affects the expression of genes associated with tumor progression such as Caspase-9, C-jun, and Wnt5a (Gu et al., 2016).
Gastric Cancer Therapy : Polyphyllin I's anti-cancer mechanism involves downregulating the expression of fibroblast activation protein alpha (FAP) and hepatocyte growth factor (HGF) in cancer-associated fibroblasts of gastric cancer (Dong et al., 2018).
Acute Myeloid Leukemia Treatment : In t(8;21) acute myeloid leukemia, Polyphyllin I has been shown to suppress growth and induce apoptosis by downregulating AML1‐ETO and inhibiting the C‐KIT/Akt signaling pathways (Chai et al., 2018).
Osteosarcoma Therapy : Polyphyllin VII induces apoptosis and autophagy in human osteosarcoma U2OS cells by modulating H2O2 levels and the JNK pathway (Li et al., 2020).
Breast Cancer Treatment : Polyphyllin D inhibits the growth of human breast cancer cells and shows efficacy in a xenograft model, suggesting its potential as a breast cancer treatment agent (Lee et al., 2005).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H62O12/c1-18-8-13-39(46-17-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)48-36-33(45)34(30(42)27(16-40)49-36)50-35-32(44)31(43)29(41)20(3)47-35/h6,18-20,22-36,40-45H,7-17H2,1-5H3/t18-,19+,20+,22+,23-,24+,25+,26+,27-,28+,29+,30-,31-,32-,33-,34+,35+,36-,37+,38+,39-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCPWEBMROBPTK-GTCMQMDYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)C)O)O)O)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H62O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 44429637 |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.